Ethenyl(difluoro)phenylsilane

Description

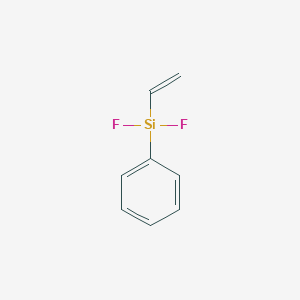

Ethenyl(difluoro)phenylsilane is an organosilicon compound characterized by a silicon atom bonded to an ethenyl group (CH₂=CH–), a phenyl group (C₆H₅–), and two fluorine atoms. This structure imparts unique electronic and steric properties due to the combination of fluorine’s electronegativity, the aromatic phenyl group’s stability, and the reactivity of the ethenyl moiety. While direct references to this specific compound are absent in the provided evidence, its behavior can be inferred from structurally analogous silanes and fluorinated organosilicons discussed in the literature .

The phenyl group contributes to increased hydrophobicity and π-π stacking interactions in materials science applications .

Properties

CAS No. |

651-01-4 |

|---|---|

Molecular Formula |

C8H8F2Si |

Molecular Weight |

170.23 g/mol |

IUPAC Name |

ethenyl-difluoro-phenylsilane |

InChI |

InChI=1S/C8H8F2Si/c1-2-11(9,10)8-6-4-3-5-7-8/h2-7H,1H2 |

InChI Key |

HBAAXQMERILEHM-UHFFFAOYSA-N |

Canonical SMILES |

C=C[Si](C1=CC=CC=C1)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethenyl(difluoro)phenylsilane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with difluoroethylene under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the difluoroethylene to the phenylsilane. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions allows for efficient production with minimal by-products. The industrial process may also include purification steps, such as distillation or chromatography, to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethenyl(difluoro)phenylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanol derivatives.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Ethyl(difluoro)phenylsilane.

Substitution: Various substituted phenylsilane derivatives.

Scientific Research Applications

Ethenyl(difluoro)phenylsilane has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

Biology: Investigated for its potential use in bio-compatible materials.

Medicine: Explored for drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethenyl(difluoro)phenylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethenyl group can undergo polymerization, while the difluoro group can engage in halogen bonding interactions. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Ethenyl(difluoro)phenylsilane with related organosilicon compounds based on substituents, molecular weight, and key properties:

Reactivity and Stability

- Fluorine vs. Chlorine Substituents : The replacement of chlorine with fluorine in this compound reduces Lewis acidity and hydrolysis rates compared to chlorinated analogs like Dichloromethylphenylsilane. Fluorine’s inductive effects stabilize the Si–F bond, making it less prone to nucleophilic attack .

- Ethenyl Group : The presence of the ethenyl group distinguishes it from saturated analogs (e.g., Phenyldimethylethoxysilane), enabling participation in radical or ionic addition reactions. This property is absent in ethoxy- or chloro-substituted silanes .

- Aromatic vs. Fluorinated Aromatic Groups : Compared to Ethoxy[tris(pentafluorophenyl)]silane, which has three pentafluorophenyl groups, this compound’s single phenyl group offers less steric hindrance but reduced electron-withdrawing effects, impacting its suitability in catalysis .

Thermal and Chemical Stability

Fluorinated silanes generally exhibit superior thermal stability. For example, Ethoxy[tris(pentafluorophenyl)]silane decomposes above 300°C due to strong C–F bonds, whereas chlorinated silanes like Diphenyldichlorosilane degrade below 200°C. This compound is expected to show intermediate stability, with degradation likely occurring near 250°C .

Research Findings and Limitations

- Synthetic Challenges : Fluorinated silanes often require specialized fluorinating agents, increasing production costs compared to chlorinated analogs .

- Hydrolysis Sensitivity : While this compound is more hydrolytically stable than chlorinated silanes, it remains reactive toward moisture, necessitating anhydrous handling .

- Data Gaps : Direct experimental data on this compound’s reactivity and stability are scarce, requiring extrapolation from related compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.